molecular formula C18H24N2O B1385311 N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine CAS No. 1038257-59-8

N-[4-(Pentyloxy)benzyl](3-pyridinyl)methanamine

Cat. No.: B1385311
CAS No.: 1038257-59-8
M. Wt: 284.4 g/mol
InChI Key: NYNMUKFRSYRCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-4-(Pentyloxy)benzylmethanamine involves several steps. One common method includes the reaction of 4-(pentyloxy)benzyl chloride with 3-pyridinemethanamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-4-(Pentyloxy)benzylmethanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-4-(Pentyloxy)benzylmethanamine is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, this compound is used in the development of new pharmaceuticals and in the investigation of biological pathways .

Mechanism of Action

The mechanism of action of N-4-(Pentyloxy)benzylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-4-(Pentyloxy)benzylmethanamine can be compared with other similar compounds, such as:

  • N-4-(Butyloxy)benzylmethanamine
  • N-4-(Hexyloxy)benzylmethanamine
  • N-4-(Heptyloxy)benzylmethanamine

These compounds share a similar structure but differ in the length of the alkoxy chain. The uniqueness of N-4-(Pentyloxy)benzylmethanamine lies in its specific alkoxy chain length, which can influence its chemical properties and biological activity .

Properties

IUPAC Name

1-(4-pentoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-3-4-12-21-18-9-7-16(8-10-18)13-20-15-17-6-5-11-19-14-17/h5-11,14,20H,2-4,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNMUKFRSYRCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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